molecular formula C20H16N6O B2484678 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097867-88-2

3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

Cat. No.: B2484678
CAS No.: 2097867-88-2
M. Wt: 356.389
InChI Key: HMCUQVLITWVXEY-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is a useful research compound. Its molecular formula is C20H16N6O and its molecular weight is 356.389. The purity is usually 95%.
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Scientific Research Applications

Experimental and Theoretical Studies on Functionalization Reactions

Researchers have investigated the functionalization reactions of pyrazole derivatives, providing insights into the synthesis and theoretical aspects of related compounds. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and the theoretical examination of these reactions offer a foundation for understanding the reactivity and potential applications of similar benzamide derivatives in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis and Molecular Docking

The synthesis of novel pyridine and fused pyridine derivatives from related precursors and their evaluation through molecular docking screenings towards specific proteins indicate the pharmaceutical and chemical interest in such compounds. These activities highlight their potential antimicrobial and antioxidant properties, underscoring the relevance of benzamide and pyrazole derivatives in medicinal chemistry (Flefel et al., 2018).

Antiviral Activity Against Influenza

A study on the synthesis of benzamide-based 5-aminopyrazoles and their efficacy against the influenza A virus (H5N1) suggests significant antiviral activities. This research demonstrates the potential of such compounds in the development of new antiviral agents, providing a basis for the exploration of 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide in similar contexts (Hebishy, Salama, & Elgemeie, 2020).

Heterocyclic Synthesis and Biological Evaluation

The novel synthesis of pyrazole, pyrimidine, and isoxazole derivatives incorporating a N-methylphthalimide moiety and their evaluation as antimicrobial agents highlight the broad interest in pyrazole and benzamide derivatives for developing new therapeutic agents. This research underscores the diverse scientific applications of such compounds, including their potential use in treating microbial infections (Al-Omran & El-Khair, 2005).

Biochemical Analysis

Biochemical Properties

3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme HPK1 (hematopoietic progenitor kinase 1), where the compound acts as an inhibitor . By inhibiting HPK1, this compound can modulate various signaling pathways involved in immune responses and cancer progression. Additionally, this compound has been shown to interact with other proteins involved in cell signaling and metabolic processes, further highlighting its versatility in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting HPK1, it can alter the signaling pathways that regulate immune cell activation and proliferation . This modulation can lead to changes in gene expression profiles, affecting the production of cytokines and other signaling molecules. Furthermore, this compound has been observed to impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of HPK1, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascade. Additionally, this compound can interact with other proteins and enzymes, either inhibiting or activating their functions, which leads to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . It is subject to degradation under certain conditions, such as exposure to extreme pH or high temperatures. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits HPK1 activity without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and immunosuppression. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biological activity. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its intracellular targets. Once inside the cell, it can bind to proteins that facilitate its distribution to various cellular compartments. This targeted distribution is crucial for the compound’s efficacy, as it ensures that it reaches the sites of action within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications . The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is essential for its activity, as it allows the compound to interact with its target biomolecules within the appropriate cellular context. Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s localization and function, further modulating its biological effects.

Properties

IUPAC Name

3-pyrazol-1-yl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O/c27-20(16-3-1-4-17(13-16)26-12-2-7-25-26)24-14-18-19(23-11-10-22-18)15-5-8-21-9-6-15/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCUQVLITWVXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.